molecular formula C7H6F4N2 B1333279 4-Fluoro-2-(trifluoromethyl)phenylhydrazine CAS No. 754973-91-6

4-Fluoro-2-(trifluoromethyl)phenylhydrazine

Cat. No.: B1333279
CAS No.: 754973-91-6
M. Wt: 194.13 g/mol
InChI Key: KWDCHZMMHDGSMD-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trifluoromethyl)phenylhydrazine is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine typically involves the reaction of 4-fluoro-2-(trifluoromethyl)nitrobenzene with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amino group, forming the desired hydrazine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(trifluoromethyl)phenylhydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of azo compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

4-Fluoro-2-(trifluoromethyl)phenylhydrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic centers. It can also form stable complexes with metal ions, influencing catalytic processes. The presence of fluorine and trifluoromethyl groups enhances its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylhydrazine
  • 4-(Trifluoromethyl)phenylhydrazine
  • 4-Chlorophenylhydrazine
  • 4-Methoxyphenylhydrazine

Uniqueness

4-Fluoro-2-(trifluoromethyl)phenylhydrazine is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it a valuable compound in the synthesis of molecules with specific properties and functions.

Properties

IUPAC Name

[4-fluoro-2-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F4N2/c8-4-1-2-6(13-12)5(3-4)7(9,10)11/h1-3,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDCHZMMHDGSMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379230
Record name 4-FLUORO-2-(TRIFLUOROMETHYL)PHENYLHYDRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754973-91-6
Record name 4-FLUORO-2-(TRIFLUOROMETHYL)PHENYLHYDRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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